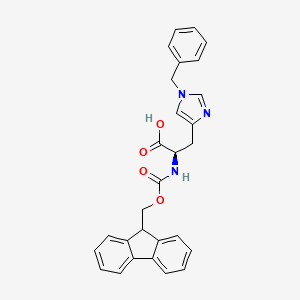

Fmoc-d-his(bzl)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(1-benzylimidazol-4-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBCBZPTQNYCPF-AREMUKBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight of Fmoc-D-His(Bzl)-OH

Technical Dossier: Fmoc-D-His(Bzl)-OH Physicochemical Properties, Synthesis Logic, and Application in Peptide Therapeutics

Executive Summary

This compound (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-im-benzyl-D-histidine) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] Unlike the more common Trityl (Trt) protected histidine, the Benzyl (Bzl) protection on the imidazole ring confers unique stability characteristics that alter standard Fmoc protocols. This guide details its molecular specifications, handling requirements, and the critical orthogonality considerations required for its successful integration into therapeutic peptide campaigns.

Physicochemical Identity

| Property | Specification |

| Chemical Name | N-α-Fmoc-N-im-benzyl-D-histidine |

| Molecular Formula | C₂₈H₂₅N₃O₄ |

| Molecular Weight | 467.52 g/mol |

| CAS Number | 1417638-37-9 (Specific to D-isomer) |

| Chirality | D-Isomer (Dextrorotatory core, though specific rotation depends on solvent) |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, and mixtures of DCM/DMF |

| Purity Standard | ≥ 98.0% (HPLC) required for GMP synthesis |

Structural Insight: The molecule consists of a D-Histidine core protected at the N-alpha position by the base-labile Fmoc group and at the N-imidazole position by the acid-stable Benzyl (Bzl) group.[1]

Structural Analysis & Synthesis Logic

The "Bzl" Factor: A Critical Orthogonality Distinction

The primary technical challenge with this compound is the stability of the Benzyl protecting group. In standard Fmoc SPPS, side-chain protecting groups (like Boc, tBu, Trt) are removed simultaneously with resin cleavage using Trifluoroacetic Acid (TFA).

However, the Bzl group on Histidine is stable to TFA.

-

Implication: If you use standard TFA cleavage (95% TFA), the peptide will elute with the Benzyl group still attached to the Histidine.

-

Use Case: This derivative is specifically chosen when:

-

Permanent Protection is Desired: The researcher intends to keep the Histidine protected during post-cleavage modifications (e.g., cyclization, conjugation).

-

Harsh Cleavage is Planned: The peptide will be cleaved using Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid), which can remove the Bzl group.

-

Catalytic Hydrogenation: The Bzl group is removed later via H₂/Pd-C (common in liquid-phase synthesis or post-cleavage workup).

-

Racemization Risks

Histidine derivatives are prone to racemization during coupling due to the basicity of the imidazole ring, which can abstract the α-proton.

-

Mechanism: The N-im-Benzyl group reduces the basicity of the imidazole ring less effectively than the electron-withdrawing Tosyl (Tos) or Dinitrophenyl (Dnp) groups, but it is more stable than Trityl (Trt) against premature removal.

-

Control Strategy: Use "low-racemization" coupling conditions (e.g., DIC/Oxyma or HBTU/Collidine) and avoid high temperatures (>40°C) during the coupling of this specific residue.

Experimental Protocols

A. Solubility & Handling

-

Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Concentration: Typical coupling concentration is 0.2 M to 0.5 M.

-

Storage: Store at +2°C to +8°C, desiccated. Allow to reach room temperature before opening to prevent condensation and hydrolysis.

B. SPPS Coupling Protocol (Recommended)

-

Reagents: HBTU (Activator) / DIPEA (Base) or DIC / Oxyma Pure.

-

Stoichiometry: 3-4 equivalents relative to resin loading.

-

Time: 45–60 minutes at Room Temperature.

-

Monitoring: Kaiser Test (Ninhydrin) is effective. If coupling to Proline, use Chloranil test.

C. Deprotection & Cleavage Workflow

The following diagram illustrates the divergent workflows depending on the desired final product.

Figure 1: Decision matrix for cleavage conditions. Note that standard TFA cleavage results in a peptide where the Histidine remains benzylated.

Analytical Validation

To verify the identity of this compound or peptides containing it:

-

HPLC Analysis:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

-

Detection: UV at 214 nm (peptide bond) and 300 nm (Fmoc group absorption).

-

Note: The Benzyl group adds significant hydrophobicity, increasing retention time compared to unprotected His.

-

-

Mass Spectrometry (ESI-MS):

-

Expected Mass Shift: The Bzl group adds exactly 90.12 Da to the mass of the Histidine residue compared to free Histidine.

-

Diagnostic: If your mass spectrum shows a +90 Da delta on the His-containing fragment, the Bzl group is still present.

-

References

-

ChemicalBook. (2025). FMOC-HIS(BZL)-OH Properties and Molecular Weight. Link

-

Sigma-Aldrich. (2025). Fmoc-His(Bzl)-OH Product Specification and SPPS Suitability. Link

-

National Institutes of Health (NIH) / PubChem. (2025). Compound Summary: Fmoc-His(Bzl)-OH.[1][2][3][4][5] Link[2]

-

CSBio. (2025). This compound Catalog Entry and CAS Verification. Link

-

BenchChem. (2025). Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. Link

Sources

- 1. 1417638-37-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Fmoc-His(Bzl)-OH = 98.0 HPLC 84030-19-3 [sigmaaldrich.com]

- 3. avantorsciences.com [avantorsciences.com]

- 4. FMOC-HIS(BZL)-OH | 84030-19-3 [chemicalbook.com]

- 5. This compound - CsBioChina [csbiochina.com]

Technical Deep Dive: Mastering Fmoc-D-Histidine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary: The Chirality Challenge

Incorporating D-Histidine (D-His) into peptide sequences is a critical strategy for enhancing proteolytic stability and exploring novel structure-activity relationships (SAR) in peptidomimetics. However, Histidine is the most precarious amino acid in Solid-Phase Peptide Synthesis (SPPS). Its imidazole side chain acts as an intramolecular catalyst, driving high rates of racemization (epimerization) during activation and coupling.[1][2]

For the senior scientist, the challenge is not merely "coupling the amino acid," but preserving stereochemical integrity while maintaining high crude purity. This guide synthesizes advanced protection strategies, thermodynamic control, and self-validating protocols to master Fmoc-D-His incorporation.

The Mechanism of Racemization

To prevent racemization, one must understand its molecular engine. Unlike other amino acids where racemization is purely base-catalyzed enolization, Histidine undergoes autocatalysis .

The Imidazole Trap

The

Figure 1: The autocatalytic racemization mechanism of Histidine. The imidazole side chain facilitates proton abstraction, necessitating robust side-chain protection.[1]

Strategic Selection of Derivatives

The choice of side-chain protecting group is the single most significant variable in controlling purity. While Fmoc-D-His(Trt)-OH is the industry workhorse, it is not always the superior choice for D-isomers where stereopurity is paramount.

Comparative Analysis: Trt vs. Boc vs. Mmt

| Feature | Fmoc-D-His(Trt)-OH | Fmoc-D-His(Boc)-OH | Fmoc-D-His(Mmt)-OH |

| Primary Utility | Routine synthesis; Cost-sensitive scale-up.[3] | Critical stereochemistry ; High-temperature coupling. | Post-synthetic modification (Hyper-acid labile). |

| Racemization Risk | Moderate to High. Trityl group is bulky but electron-donating, offering weak suppression of | Low. The carbamate (Boc) is electron-withdrawing, significantly reducing | Moderate. Similar to Trt. |

| Stability (Soln) | Poor. Degrades/discolors in DMF within 24h.[2] | Excellent. Stable in DMF for >10 days. | Moderate. |

| Deprotection | 95% TFA (Standard). | 95% TFA (Standard). | 1% TFA (Selective side-chain removal).[4] |

| Cost Factor | Low ($). | High ( | High ( |

Expert Recommendation:

-

Use Fmoc-D-His(Trt)-OH for standard sequences coupled at room temperature (

C). -

Use Fmoc-D-His(Boc)-OH if you require microwave-assisted synthesis, elevated temperatures (

C), or if the D-His is at a critical active site where even 1-2% epimerization is unacceptable.

Optimized Experimental Protocols

The following protocols are designed to minimize racemization through thermodynamic control and base optimization.

Storage and Handling (Self-Validating Step)

-

Pre-Synthesis Check: Fmoc-D-His(Trt)-OH is sensitive to moisture and light. Before weighing, inspect the powder. It should be white to off-white. A yellow/orange tint indicates degradation.

-

Solution Stability: Do not pre-dissolve Fmoc-D-His(Trt)-OH in large batches. Prepare fresh immediately before coupling. If using an automated synthesizer, use Fmoc-D-His(Boc)-OH for positions requiring long wait times in the reactant vessel.

Low-Racemization Coupling Protocol

This protocol replaces standard DIPEA with Sym-Collidine (TMP) , a weaker base that is sufficient for activation but less likely to drive proton abstraction.

Reagents:

-

Amino Acid: Fmoc-D-His(Trt)-OH (3.0 eq)

-

Activator: DIC (Diisopropylcarbodiimide) (3.0 eq)

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq)

-

Base: Sym-Collidine (2,4,6-Trimethylpyridine) (3.0 eq) - Crucial substitution for DIPEA.

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

-

Resin Preparation: Swell resin in DMF for 20 minutes. Drain.

-

Activation Cocktail:

-

Dissolve Fmoc-D-His(Trt)-OH and Oxyma Pure in minimal DMF.

-

Add DIC.

-

Wait 2 minutes for pre-activation (formation of the active ester).

-

Add Sym-Collidine immediately before adding to the resin.

-

-

Coupling:

-

Add mixture to resin.

-

Agitate at Room Temperature (20-25°C) for 60-120 minutes.

-

CRITICAL: Do NOT use microwave heating (>50°C) with Trt-protected His. If heat is mandatory, switch to Fmoc-D-His(Boc)-OH.

-

-

Wash: Drain and wash with DMF (

min) and DCM (

The "Double-Coupling" Trap

Avoid double-coupling D-Histidine unless absolutely necessary. Prolonged exposure to base/activator increases the window for racemization. If the Kaiser test is slightly positive, check for aggregation rather than simply re-coupling.

Quality Control & Troubleshooting

Since D-His and L-His peptides are diastereomers, they have different physical properties and can often be separated by RP-HPLC.

Detecting Epimerization (The "Crest" Test)

To validate your protocol, synthesize a short model peptide (e.g., H-Gly-D-His-Phe-OH) and its L-isomer counterpart.

-

Run the L-isomer standard on RP-HPLC (C18 column). Note retention time (

). -

Run your crude D-isomer peptide.

-

Analysis: If you see a small shoulder or peak matching the L-isomer's

, racemization occurred.-

Target:

L-isomer content. -

Action: If

, switch from Trt to Boc protection or lower the coupling temperature.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Deletion) | Steric hindrance or aggregation. | Use chaosmotropic salts (0.1M LiCl in DMF) or switch to HATU (with caution). |

| High Racemization (>5%) | High temperature or strong base (DIPEA). | Switch base to Collidine; Reduce Temp to 25°C; Use Fmoc-D-His(Boc)-OH. |

| Yellow Solution | Degraded Fmoc-His(Trt)-OH.[2][3] | Discard reagent. Store new batch at -20°C under Argon. |

| Incomplete Deprotection | Trt group steric bulk.[6] | Extend TFA cleavage time; Ensure scavengers (TIS) are fresh. |

Logic Map: Decision Framework

Use this logic flow to determine the optimal strategy for your specific peptide sequence.

Figure 2: Decision matrix for selecting the appropriate Histidine derivative and coupling conditions.

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link[8]

-

BenchChem. (2025).[1] Fmoc-His(Boc)-OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis.[1][2]Link

-

CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.Link

-

Merck (Sigma-Aldrich). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.Link

-

Royal Society of Chemistry (RSC). (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure.Link

-

National Institutes of Health (NIH). Mechanism of racemisation of histidine derivatives in peptide synthesis.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. peptide.com [peptide.com]

- 7. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Applications of D-His(Bzl) in Retro-Inverso Peptides: An In-Depth Technical Guide

Abstract

The paradigm of peptide-based therapeutics is continually evolving, driven by the need to overcome inherent limitations such as proteolytic instability and short in-vivo half-lives. Retro-inverso (RI) peptides, constructed from D-amino acids in a reversed sequence, represent a sophisticated strategy to engineer proteolytically resistant molecules that can mimic the side-chain topology of their parent L-peptides.[1][2] This guide provides a comprehensive technical overview of the application of N(im)-benzyl-D-histidine (D-His(Bzl)) in the synthesis and functional implementation of RI peptides. We will explore the strategic rationale for selecting D-His(Bzl), delve into the nuances of its incorporation via Solid-Phase Peptide Synthesis (SPPS), address potential challenges such as racemization, and present detailed methodologies for synthesis, purification, and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of D-His(Bzl) to create next-generation peptide-based diagnostics and therapeutics.

The Strategic Imperative for Retro-Inverso Peptides

Conventional L-peptides, despite their high specificity and low intrinsic toxicity, are often hampered by rapid degradation by endogenous proteases.[1] The retro-inverso modification offers a compelling solution to this challenge. By reversing the direction of the peptide backbone and inverting the stereochemistry of the constituent amino acids from L to D, the resulting RI peptide maintains a similar spatial arrangement of side chains to the parent L-peptide.[3] This topological mimicry can preserve biological activity, while the unnatural D-amino acid backbone confers profound resistance to proteolysis.[3][4]

The successful design of a bioactive RI peptide hinges on the principle that the side-chain interactions are the primary determinants of biological function, with the peptide backbone playing a less critical role in target recognition.[1] This approach has shown promise in enhancing peptide stability and improving biological properties such as permeability and cellular uptake.[5][6]

The Pivotal Role of Histidine and the Rationale for D-His(Bzl)

The imidazole side chain of histidine is a versatile functional group in peptides, participating in a range of biological interactions including proton transfer, metal ion coordination, and hydrogen bonding. However, its unique chemical properties also present significant challenges during solid-phase peptide synthesis (SPPS).[7][8]

Challenges of Histidine in SPPS

-

Racemization: The imidazole nitrogen can act as an intramolecular base, facilitating the abstraction of the alpha-proton of the activated carboxyl group, leading to a loss of stereochemical integrity.[9][10]

-

Side-Chain Acylation: The nucleophilic nature of the imidazole ring can lead to undesired acylation during the coupling steps.[10]

To mitigate these issues, protection of the imidazole side chain is essential.[8]

Why N(im)-Benzyl (Bzl) Protection for D-Histidine?

While several protecting groups for histidine exist, such as Trityl (Trt) and tert-Butoxycarbonyl (Boc), the benzyl (Bzl) group offers a distinct set of advantages and considerations for the synthesis of RI peptides containing D-histidine.

| Protecting Group | Advantages | Disadvantages |

| Benzyl (Bzl) | Relatively low cost.[11] Stable under the basic conditions used for Fmoc deprotection. | Higher potential for racemization compared to some other groups.[9][11] Requires strong acidic conditions (e.g., HF) or catalytic hydrogenation for removal.[9] |

| Trityl (Trt) | Good protection against side-chain acylation.[11] Widely used and well-established.[11] | Prone to significant racemization, especially at elevated temperatures.[11] The bulky group can sometimes hinder coupling efficiency. |

| tert-Butoxycarbonyl (Boc) | Can be removed under milder acidic conditions than Bzl. | Not fully stable to the repeated piperidine treatments for Fmoc deprotection, leading to premature deprotection and side reactions. |

The choice of the Bzl group for D-His in RI peptide synthesis is often a strategic one, balancing cost-effectiveness with synthetic considerations. While the risk of racemization is a concern, it can be effectively managed through the careful selection of coupling reagents and reaction conditions, as will be discussed in the protocols below. The robust nature of the Bzl group ensures its stability throughout the synthesis, preventing unwanted side reactions.

Synthesis of Retro-Inverso Peptides Containing D-His(Bzl)

The synthesis of RI peptides incorporating D-His(Bzl) is typically performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[12] The general workflow involves the sequential addition of Nα-Fmoc protected D-amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Figure 1: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of a retro-inverso peptide.

Detailed Experimental Protocol: SPPS of a Hypothetical RI Peptide

This protocol outlines the manual synthesis of a short, hypothetical retro-inverso peptide, Ac-dHis(Bzl)-dAla-dLeu-dGly-NH2, on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-dGly-OH, Fmoc-dLeu-OH, Fmoc-dAla-OH, Fmoc-dHis(Bzl)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Acetic Anhydride

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by DCM for 30 minutes.

-

First Amino Acid Coupling (Fmoc-dGly-OH):

-

Perform Fmoc deprotection on the resin using 20% piperidine in DMF (2 x 10 min).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

In a separate vessel, pre-activate Fmoc-dGly-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.

-

-

Chain Elongation (dLeu, dAla, dHis(Bzl)):

-

Repeat the Fmoc deprotection and coupling steps for Fmoc-dLeu-OH, Fmoc-dAla-OH, and Fmoc-dHis(Bzl)-OH sequentially.

-

Causality: For the coupling of Fmoc-dHis(Bzl)-OH, to minimize the risk of racemization, consider using a coupling reagent combination known to suppress it, such as DEPBT with a limited amount of DIPEA, or alternatively, pre-activation with DIC/Oxyma Pure at 0°C before adding to the resin.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Note on Bzl Deprotection: The N(im)-Bzl group is stable to TFA. If its removal is desired, a subsequent step of catalytic hydrogenation (e.g., H₂, Pd/C in methanol) or treatment with a stronger acid like hydrofluoric acid (HF) would be necessary.[9][13] For many applications, the Bzl group may be left on the final peptide.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

-

Analytical Characterization of D-His(Bzl)-Containing RI Peptides

Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized RI peptide.

| Analytical Technique | Purpose | Expected Outcome |

| RP-HPLC | Purity assessment and quantification. | A single major peak indicating a high degree of purity (>95%). |

| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | Confirmation of molecular weight. | The observed mass should match the calculated mass of the desired peptide. |

| Tandem MS (MS/MS) | Sequence verification. | Fragmentation pattern should be consistent with the retro-inverso sequence. |

| Chiral Amino Acid Analysis | Assessment of racemization. | Digestion of the peptide followed by analysis should confirm the presence of D-amino acids and the absence or minimal presence of their L-enantiomers. |

| NMR Spectroscopy | Structural analysis. | Can provide information on the three-dimensional conformation of the peptide in solution. |

Functional Implications and Case Studies

The incorporation of D-His(Bzl) into an RI peptide can have significant functional consequences. The D-histidine residue, with its unique stereochemistry, contributes to the overall proteolytic stability of the peptide. The benzyl group on the imidazole ring can influence the peptide's solubility and may participate in hydrophobic interactions with the target molecule.

A notable example of the successful application of RI peptides is in the development of inhibitors for β-amyloid (Aβ) oligomerization, a key pathological event in Alzheimer's disease.[2] In one study, a retro-inverso peptide was designed based on a known inhibitor of Aβ oligomer formation. The resulting RI peptide was highly stable to proteolysis in human plasma and brain extracts and effectively blocked the formation of toxic Aβ oligomers and fibrils.[4] While this specific example may not have used D-His(Bzl), it highlights the potential of the RI approach. The inclusion of D-His could be strategic in RI peptides designed to interact with metal ions or to function in a pH-sensitive manner, mirroring the roles of L-histidine in natural proteins.

Figure 2: Comparison of L-peptides and retro-inverso peptides in a biological context.

Future Perspectives and Conclusion

The use of D-His(Bzl) in the synthesis of retro-inverso peptides is a powerful tool in the arsenal of peptide chemists and drug developers. The ability to create proteolytically stable analogues of biologically active peptides opens up new avenues for therapeutic intervention in a wide range of diseases. Future research in this area will likely focus on the development of novel, more labile protecting groups for the histidine side chain that can further minimize racemization while being compatible with a wider range of synthetic strategies. Additionally, a deeper understanding of the structural and dynamic properties of RI peptides containing D-His(Bzl) will facilitate the rational design of molecules with enhanced efficacy and specificity.

References

-

Almusaimi, O. (2024). Unlocking the Potential of Retro-Inverso (RI) Peptides as Future Drug Candidates. ePrints - Newcastle University. [Link]

-

Almusaimi, O., et al. (2024). Unlocking the Potential of Retro-Inverso (RI) Peptides as Future Drug Candidates. bioRxiv. [Link]

-

Brown, T., & Jones, J. H. (1981). Protection of Histidine Side-chains with z-Benzyloxymethyl- or z-Bromobenzyloxymethyl-groups. Journal of the Chemical Society, Chemical Communications, (14), 72-88. [Link]

-

Emory University. (n.d.). Solid phase peptide synthesis: new resin and new protecting group. Emory University. [Link]

-

Goodman, M., et al. (1983). Approaches to the synthesis of retro-inverso peptides. International Journal of Peptide and Protein Research, 21(1), 84-92. [Link]

-

Ishida, N., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2897-2904. [Link]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Liscano, Y., et al. (2021). Recent Applications of Retro-Inverso Peptides. International Journal of Molecular Sciences, 22(16), 8677. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Parthsarathy, V., et al. (2019). The effect of retro-inverse D-amino acid Aβ-peptides on Aβ-fibril formation. PLoS ONE, 14(3), e0213293. [Link]

-

LifeTein. (n.d.). D amino acid peptide, retro-inverso peptides resist degradation. LifeTein. [Link]

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.

-

Xinmanyuan. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Xinmanyuan. [Link]

-

van der Werf, A., et al. (2018). The Effect of Retro-inverse D-Amino Acid Aβ-peptides on Aβ-Fibril Formation. bioRxiv. [Link]

-

Pessi, A., et al. (1983). Solid Phase Synthesis of Retro-inverso Peptide Analogues. Synthesis of a Partially Modified Retro-inverso Analogue of Substance P. Journal of the Chemical Society, Chemical Communications, (4), 195-197. [Link]

-

Sivananda, C. N., et al. (2012). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry - A European Journal, 18(48), 15296-15307. [Link]

-

Solid-Phase Peptide Synthesis: The Indispensable Role of Protected Histidine. (n.d.). LinkedIn. [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3123. [Link]

-

Rhodium.ws. (n.d.). CTH Removal of N-Benzyl Groups. Rhodium.ws. [Link]

-

ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. ResearchGate. [Link]

-

ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue?. ResearchGate. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

-

ResearchGate. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

-

Doti, N., et al. (2021). Topological relationship between a peptide and its inverso, retro, and... ResearchGate. [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

ResearchGate. (2021). Peptides containing D-amino acids and retro-inverso peptides: General applications and special focus on antimicrobial peptides. ResearchGate. [Link]

-

Shi, H., et al. (2021). The effect of histidine behaviors on the structural properties of Aβ(1–42) peptide in protonation stage one, two, and three. Physical Chemistry Chemical Physics, 23(3), 2096-2107. [Link]

-

Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

-

Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Waters. [Link]

-

Wu, Y., & Li, Z. (2021). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Molecules, 26(16), 4983. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

-

Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]

- U.S. Patent No. EP0375040B1. (1990). Process for the preparation of retro-inverso peptides and new intermediates thereof.

-

Gaspar, D., et al. (2021). Amphiphilic Histidine-Based Oligopeptides Exhibit pH-Reversible Fibril Formation. Biomacromolecules, 22(8), 3465-3475. [Link]

Sources

- 1. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Retro-inverse D-Amino Acid Aβ-peptides on Aβ-Fibril Formation | bioRxiv [biorxiv.org]

- 3. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 7. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]

- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 9. Protection of histidine side-chains with π-benzyloxymethyl- or π-bromobenzyloxymethyl-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

Methodological & Application

Application Note: HF Cleavage Protocols for Fmoc-D-His(Bzl)-OH Containing Peptides

Executive Summary

This application note details the specific cleavage and deprotection strategies required for peptides synthesized using Fmoc chemistry but incorporating N-im-benzyl-D-histidine (Fmoc-D-His(Bzl)-OH).

While Fmoc solid-phase peptide synthesis (SPPS) typically utilizes acid-labile side-chain protection (e.g., Trt, Boc, tBu) removable by Trifluoroacetic acid (TFA), the Benzyl (Bzl) group on Histidine is stable to TFA. It requires anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for removal. Consequently, this hybrid strategy necessitates a Two-Stage Deprotection Workflow :

-

Resin Cleavage: TFA-mediated release of the peptide from the solid support (retaining the Bzl group).

-

Final Deprotection: HF-mediated removal of the Bzl group from the free peptide.

This guide focuses on the "Low-High" HF cleavage protocol (Tam method), which minimizes carbocation-induced alkylation of sensitive residues (Trp, Met, Cys) and prevents racemization of the D-His residue.

Strategic Rationale: Why this compound?

The Racemization Challenge

Histidine is notoriously prone to racemization (epimerization) during coupling due to the basicity of the imidazole ring, which can abstract the

-

Fmoc-His(Trt)-OH: While standard, the Trityl group can sometimes allow significant racemization, especially at elevated temperatures or with strong activation.

-

Fmoc-His(Bzl)-OH: The Benzyl group is more electron-withdrawing than Trityl, reducing the basicity of the imidazole ring (

-nitrogen). This significantly suppresses the abstraction of the

Orthogonality

The Bzl group provides orthogonality.[1] It survives the standard TFA cleavage cocktail used to remove the peptide from Rink Amide or Wang resins, allowing for the isolation of a partially protected peptide (His-protected) for fragment condensation or specific structural studies before final deprotection.

Safety: Anhydrous Hydrogen Fluoride (HF)[2][3]

CRITICAL WARNING: Anhydrous HF is one of the most dangerous reagents in a chemical laboratory. It causes deep, painless burns that destroy tissue and bone (decalcification) and can induce fatal cardiac arrest via systemic hypocalcemia.

-

Apparatus: Never use glass (HF dissolves silica). Use a specialized Teflon/Kel-F vacuum line apparatus (e.g., Peptide Institute, Toho).

-

PPE: Full face shield, heavy neoprene gloves (double gloved), rubber apron, and calcium gluconate gel immediately available on the workbench.

-

Ventilation: All operations must occur in a certified fume hood with a scrubber.

Experimental Workflow Visualization

The following diagram outlines the hybrid Fmoc/HF workflow.

Figure 1: Two-Stage Deprotection Workflow for Fmoc-D-His(Bzl) peptides. Stage 1 removes the resin and standard protecting groups; Stage 2 removes the Benzyl group.

Protocol: Two-Stage Cleavage[4]

Stage 1: Resin Cleavage (TFA)

Objective: Detach peptide from the resin (Wang/Rink) and remove standard side-chain groups (tBu, Boc, Pbf), leaving His(Bzl) intact.

-

Cocktail Preparation: Prepare a solution of TFA/TIS/H2O (95:2.5:2.5 v/v). Note: Do not use EDT (Ethanedithiol) if you plan to use catalytic hydrogenation later, though for HF it is acceptable.

-

Reaction: Add cocktail to the resin (10 mL per gram of resin). Shake at room temperature for 2–3 hours.

-

Isolation: Filter resin and precipitate the filtrate into cold diethyl ether. Centrifuge and wash the pellet 3x with ether.

-

Drying (CRITICAL): Dissolve the pellet in 10% acetic acid/water and lyophilize. The peptide must be bone dry before HF treatment to prevent initiation of side reactions by water.

Stage 2: The "Low-High" HF Procedure (Tam Method)

Objective: Remove the Bzl group from His. The "Low" step removes most groups via an SN2 mechanism (minimizing carbocations), and the "High" step finishes the difficult Bzl cleavage.

Reagents

-

Anhydrous HF: Gas cylinder.

-

Dimethyl sulfide (DMS): Acts as the nucleophile for the SN2 reaction.

-

p-Cresol: Scavenger for carbocations.[2]

Step 2A: Low HF (SN2 Mechanism)

-

Loading: Place the lyophilized peptide (from Stage 1) and a magnetic stir bar into the Teflon reaction vessel of the HF apparatus.

-

Scavenger Addition: Add p-cresol (1 mL per gram of peptide) and DMS (6.5 mL per gram of peptide).

-

HF Condensation: Cool the vessel to -78°C (Dry ice/acetone). Distill 2.5 mL of HF (per gram of peptide) into the vessel.

-

Ratio: HF:DMS:p-Cresol should be roughly 25:65:10 .[3]

-

-

Reaction: Warm to 0°C (ice bath) and stir for 2 hours .

-

Evaporation: Evaporate the HF and DMS under high vacuum.

Step 2B: High HF (SN1 Mechanism)

-

Recharge: To the residue from Step 2A (containing p-cresol), distill 10 mL of anhydrous HF (per gram of original peptide).

-

Ratio: ~90% HF, 10% p-cresol.

-

-

Reaction: Stir at 0°C for 45–60 minutes .

-

Note: His(Bzl) is cleaved via the SN1 mechanism here. Because most other potential carbocation sources were removed in the "Low" step, the risk of alkylation is now minimal.

-

-

Evaporation: Evaporate the HF completely under high vacuum (maintain 0°C to prevent side reactions during concentration).

Workup

-

Precipitation: Add cold diethyl ether to the residue in the Teflon vessel to precipitate the peptide and extract the p-cresol.

-

Wash: Filter or centrifuge; wash the solid 3x with ether.

-

Extraction: Dissolve the peptide in 10% acetic acid (or appropriate buffer).

-

Lyophilize: Freeze and lyophilize to obtain the crude peptide.

Mechanistic Insight: SN1 vs. SN2

Understanding the mechanism is vital for troubleshooting "difficult" sequences containing Met or Trp.

Figure 2: Mechanistic distinction between Low HF (DMS-mediated) and High HF cleavage.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Incomplete Cleavage of Bzl | Reaction time too short or HF water content too high. | Ensure HF is anhydrous.[3][2][6] Extend "High HF" step to 90 mins (monitor closely). |

| Met-Oxidation (Met(O)) | Oxidation during workup or synthesis. | The "Low HF" method (DMS) naturally reduces Met(O) back to Met. Ensure DMS is fresh. |

| Alkylation of Trp | Benzyl carbocation attack on Indole ring. | strictly adhere to the "Low HF" step first. Increase p-cresol concentration. |

| Peptide Insolubility | Aggregation after HF removal. | Dissolve in 6M Guanidine HCl or neat TFA before diluting with water for HPLC. |

References

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis.[3] Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Sigma-Aldrich (Merck). Cleavage and Deprotection Protocols for Fmoc SPPS.Link

-

Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology.[2] Link

Sources

- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 3. researchgate.net [researchgate.net]

- 4. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. nobelprize.org [nobelprize.org]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

Application Note: Solvents for Dissolving Fmoc-D-His(Bzl)-OH (DMF vs. NMP)

Executive Summary

The incorporation of Fmoc-D-His(Bzl)-OH into peptide sequences presents unique challenges in Solid Phase Peptide Synthesis (SPPS). Unlike the standard trityl (Trt) protection, the benzyl (Bzl) group on the imidazole ring confers distinct hydrophobic properties and alters the solubility profile. While N,N-Dimethylformamide (DMF) remains the standard solvent for Fmoc chemistry due to cost and volatility profiles, N-Methyl-2-pyrrolidone (NMP) offers superior resin swelling and solubilization capabilities for hydrophobic residues.

This Application Note provides a technical comparison of DMF and NMP specifically for dissolving this compound. It details the impact of solvent choice on solubility, acylation efficiency, and racemization suppression, providing a validated protocol for researchers in drug development.

Chemical Context & Solubility Challenges

The Reagent: this compound[1]

-

Stereochemistry: The D-isomer is frequently used to induce specific secondary structures (e.g., β-turns) or enhance proteolytic stability in peptidomimetics.

-

Side-Chain Protection (Bzl): The benzyl group is stable to Piperidine (Fmoc removal) and Trifluoroacetic acid (TFA cleavage). It is typically removed via Hydrogen Fluoride (HF) or catalytic hydrogenation, or left intact for specific biological assays.

-

Solubility Profile: The combination of the fluorenyl (Fmoc) and benzyl (Bzl) groups creates a highly aromatic, hydrophobic molecule. This increases the likelihood of

stacking interactions, leading to aggregation or gelation in standard solvents at high concentrations (>0.3 M).

Solvent Comparison: DMF vs. NMP[1][2][3][4][5][6]

| Feature | DMF (Dimethylformamide) | NMP (N-Methyl-2-pyrrolidone) |

| Polarity | High (Dipole moment: 3.82 D) | Higher (Dipole moment: 4.09 D) |

| Viscosity | Low (0.92 cP @ 20°C) | High (1.67 cP @ 25°C) |

| Resin Swelling | Good for standard resins (Wang, Rink) | Superior for PS-DVB and PEG-based resins |

| Solubilization | Standard for most AAs; may struggle with hydrophobic aggregates. | Excellent for "difficult sequences" and hydrophobic AAs. |

| Stability | Hydrolyzes to dimethylamine (removes Fmoc).[1] | Prone to peroxide formation; accelerates Fmoc-AA decomposition if stored. |

| Toxicity | Reprotoxic (SVHC); restricted in EU. | Reprotoxic (SVHC); restricted in EU. |

Technical Analysis: Causality & Selection Logic

Solubility and Aggregation

Mechanism: this compound relies on the solvent to disrupt intermolecular hydrogen bonds and aromatic stacking.

-

DMF: Sufficient for concentrations up to 0.2 M. However, in "difficult" sequences (e.g., adjacent hydrophobic residues), DMF may not prevent on-resin aggregation during the coupling step.

-

NMP: Its higher polarity and bulky structure interfere more effectively with peptide chain aggregation (beta-sheet formation). Recommendation: Use NMP if the sequence is prone to aggregation or if this compound precipitates in DMF at required concentrations.

Racemization Risks

Histidine is uniquely prone to racemization (conversion of L to D or D to L) during activation because the imidazole nitrogen can extract the

-

Solvent Effect: Polar aprotic solvents (DMF, NMP) stabilize the charged intermediates that lead to racemization. While both solvents carry risk, NMP is often associated with slightly higher racemization rates due to its higher polarity and the potential for higher internal reaction temperatures (due to viscosity/microwave heating).

-

Mitigation: Regardless of solvent, the use of Oxyma Pure/DIC or HOBt is critical to suppress racemization.

Stability of Solutions

-

DMF: Decomposes over time to produce dimethylamine, a secondary amine that can prematurely remove the Fmoc group (causing double insertions).[1]

-

NMP: Reports indicate that Fmoc-amino acids dissolved in NMP decompose faster than in DMF [1].[1] Rule: Solutions in NMP must be prepared immediately before use.

Decision Framework (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate solvent system for this compound.

Figure 1: Decision tree for solvent selection based on concentration and sequence difficulty.

Validated Experimental Protocols

Protocol A: Standard Dissolution in DMF (0.1 M - 0.2 M)

Best for standard SPPS cycles where aggregation is not a primary concern.

-

Calculate Mass: Weigh the required amount of this compound (MW: ~467.5 g/mol ).

-

Solvent Prep: Use High-Purity (HPLC Grade) DMF .

-

Critical: Ensure DMF is fresh and free of amine smell. If in doubt, sparge with nitrogen for 5 mins.

-

-

Dissolution: Add DMF to the powder. Vortex vigorously for 30 seconds.

-

Visual Check: The solution should be clear and colorless to pale yellow.

-

If cloudy: Sonicate for 1-2 minutes at ambient temperature.

-

-

Activation: Add activator (e.g., HBTU/DIEA or DIC/Oxyma) immediately prior to delivery to the resin.

Protocol B: High-Solubility Protocol in NMP (For Difficult Sequences)

Best for hydrophobic sequences, high-loading resins, or if DMF fails to dissolve the derivative.

-

Solvent Prep: Use Anhydrous NMP .

-

Warning: Do not store Fmoc-AA in NMP for >1 hour prior to use [1].

-

-

Dissolution: Add NMP to this compound.

-

Agitation: Vortex or shake. NMP is more viscous; dissolution may take slightly longer than DMF physically, but saturation limit is higher.

-

Optimization (Optional): If the peptide sequence is known to aggregate (e.g., multiple Ala, Val, Ile, or Gly stretches), use a solvent mixture of NMP/DMF (80:20) or add 1% Triton X-100 to the NMP.

-

Coupling: Proceed with coupling. Note that NMP swells Polystyrene (PS) resins significantly more than DMF; ensure reaction vessel volume is sufficient.

Protocol C: Troubleshooting Precipitation

If this compound precipitates upon addition of the coupling reagent (common with phosphonium salts like HBTU in high concentrations):

-

Switch Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure . This combination maintains higher solubility of the active ester compared to HBTU/HATU salts.

-

Cosolvent: Add DMSO (Dimethyl Sulfoxide) to the DMF or NMP solution (up to 10-20% v/v). DMSO is a powerful disruptor of secondary structure aggregation.

References

-

Comparison of Solvents for SPPS: Vertex AI Search. (2025).[2][3] Solvents for Solid Phase Peptide Synthesis: DMF vs NMP Stability. Retrieved from

-

Solubility of Fmoc-His Derivatives: BenchChem. (2025).[2] Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide. Retrieved from

-

Green Solvent Alternatives: Royal Society of Chemistry. (2021).[4][5] Replacing DMF in solid-phase peptide synthesis. Retrieved from

-

Racemization in SPPS: NIH. (2023).[6] Suppression of alpha-carbon racemization in peptide synthesis. Retrieved from

-

Product Specifications: Sigma-Aldrich. (2025). Fmoc-His(Bzl)-OH Product Data. Retrieved from

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]

- 5. chempep.com [chempep.com]

- 6. biotage.com [biotage.com]

Application Note: Enhancing Peptide Stability Through D-Amino Acid Substitution

Topic: A Guide to the Synthesis and Evaluation of Protease-Resistant Peptides Incorporating D-Histidine

Audience: Researchers, scientists, and drug development professionals engaged in peptide-based therapeutics.

Introduction: Overcoming the Hurdle of Proteolytic Degradation

The therapeutic potential of peptides is immense, offering high specificity and potency. However, a significant obstacle in their clinical development is their susceptibility to rapid degradation by endogenous proteases.[1] This inherent instability leads to short in-vivo half-lives, limiting their bioavailability and therapeutic efficacy. A powerful strategy to overcome this limitation is the selective incorporation of D-amino acids into the peptide sequence. Proteases, being chiral enzymes, are stereospecific for L-amino acid substrates. The presence of a D-amino acid at or near a cleavage site sterically hinders the enzyme's ability to bind and hydrolyze the peptide bond, thereby conferring significant resistance to proteolysis.[2][3][4]

This application note provides a comprehensive guide to the synthesis of protease-resistant peptides using D-histidine as a model. We will delve into the critical considerations of solid-phase peptide synthesis (SPPS), with a focus on the selection of appropriate protecting groups for the D-histidine side chain. Furthermore, we will present detailed protocols for peptide synthesis, purification, characterization, and the assessment of protease resistance.

The Strategic Choice of D-Histidine

Histidine residues are frequently implicated in the biological activity of peptides, participating in receptor binding, catalysis, and proton transfer. Replacing a key L-histidine with its D-enantiomer can therefore be a critical step in developing a stable yet active peptide therapeutic. However, the synthesis of histidine-containing peptides is notoriously challenging due to the propensity of the imidazole side chain to cause racemization during the coupling step.[5][6] This makes the careful selection of a side-chain protecting group paramount to ensure the chiral integrity of the final peptide.

Part 1: Solid-Phase Synthesis of a D-His Containing Peptide

The synthesis of the model protease-resistant peptide, Ac-Ala-Phe-D-His-Arg-Tyr-NH₂, and its all-L counterpart, Ac-Ala-Phe-L-His-Arg-Tyr-NH₂, will be described using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[7][8]

Critical Consideration: Selecting the Histidine Side-Chain Protecting Group

While the topic specifies the use of a benzyl (Bzl) protecting group for the histidine side chain, it is crucial from a scientific integrity standpoint to address its compatibility with the Fmoc/tBu synthesis strategy. The Bzl group is traditionally employed in the Boc/Bzl synthesis paradigm, where its removal requires strong acids like anhydrous hydrogen fluoride (HF).[9] In the milder Fmoc/tBu strategy, final cleavage and deprotection are typically achieved with trifluoroacetic acid (TFA). The Bzl group is known to be partially labile to TFA, which can lead to premature deprotection and subsequent side reactions during synthesis.[3]

Therefore, for optimal yield and purity in Fmoc-SPPS, a more suitable choice is the trityl (Trt) protecting group for the histidine imidazole side chain. The Trt group offers robust stability to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleanly removed during the final TFA cleavage, minimizing side reactions.[3] Furthermore, protecting the imidazole nitrogen is crucial for suppressing racemization during the activation and coupling of the histidine residue.[5][6]

This protocol will proceed with the use of Fmoc-D-His(Trt)-OH as the scientifically recommended building block for this application.

Synthesis Workflow

The synthesis follows a cyclical process of deprotection, coupling, and washing, performed on an automated peptide synthesizer or manually.

Caption: Automated Fmoc-SPPS workflow.

Detailed Protocol: Synthesis of Ac-Ala-Phe-D-His(Trt)-Arg(Pbf)-Tyr(tBu)-NH₂

Materials:

-

Rink Amide MBHA resin (0.5 mmol/g substitution)

-

Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Acetic Anhydride

-

Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Fmoc-Tyr(tBu)-OH):

-

Perform an initial Fmoc deprotection on the Rink Amide linker using 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Pre-activate a solution of Fmoc-Tyr(tBu)-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation (Cycles for Arg, D-His, Phe, Ala):

-

Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Washing: Wash the resin with DMF (3x) and DCM (2x).

-

Coupling: Pre-activate the next Fmoc-amino acid (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF. Add to the resin and react for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

Repeat this cycle for Fmoc-Arg(Pbf)-OH, Fmoc-D-His(Trt)-OH, Fmoc-Phe-OH, and Fmoc-Ala-OH in sequence.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

-

Wash the resin with DMF and DCM, then dry under vacuum.

-

-

Cleavage and Global Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[10]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Part 2: Peptide Purification and Characterization

The crude peptide must be purified and its identity confirmed before proceeding to biological assays.

Purification by Reverse-Phase HPLC (RP-HPLC)

Crude peptides are purified based on their hydrophobicity using RP-HPLC.[11]

Protocol:

-

System: A preparative or semi-preparative HPLC system.

-

Column: C18 column (e.g., 10 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point.

-

Detection: UV absorbance at 220 nm and 280 nm.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of acetonitrile if solubility is an issue).

-

Inject the solution onto the column.

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

-

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the molecular weight and assess the purity of the final peptide.[12]

Protocol:

-

System: An analytical HPLC coupled to an electrospray ionization (ESI) mass spectrometer.

-

Column: Analytical C18 column (e.g., 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in water (Formic acid is preferred over TFA for better MS signal).

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile.

-

Gradient: A fast, steep gradient (e.g., 5% to 95% B in 10 minutes).

-

Analysis:

-

Dissolve a small amount of the lyophilized peptide in Mobile Phase A.

-

Inject onto the LC-MS system.

-

Confirm that the observed molecular weight from the ESI-MS spectrum matches the calculated theoretical molecular weight.

-

| Peptide Sequence | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (Da) | Purity by HPLC (%) |

| Ac-Ala-Phe-L -His-Arg-Tyr-NH₂ | 793.4070 | 794.4143 | >98% |

| Ac-Ala-Phe-D -His-Arg-Tyr-NH₂ | 793.4070 | 794.4148 | >98% |

| Caption: Example characterization data for the synthesized L- and D-His peptides. |

Part 3: Evaluating Protease Resistance

A direct comparison of the stability of the D-His and L-His containing peptides in the presence of a relevant protease, such as trypsin, provides a clear measure of the effectiveness of the D-amino acid substitution.

Protease Stability Assay Workflow

Caption: Workflow for the in-vitro protease stability assay.

Detailed Protocol: Trypsin Stability Assay

Materials:

-

Purified L-His and D-His peptides.

-

Trypsin (sequencing grade).

-

Assay Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.

-

Quenching Solution: 10% (v/v) TFA in water.

Procedure:

-

Prepare 1 mg/mL stock solutions of both the L-His and D-His peptides in the assay buffer.

-

For each peptide, set up a reaction by mixing the peptide solution with trypsin at an enzyme-to-substrate (E:S) ratio of 1:100 (w/w).

-

Incubate the reactions at 37°C.

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.

-

Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of the quenching solution.

-

Store the quenched samples at -20°C until analysis.

-

Analyze each time point by analytical RP-HPLC, using the same method developed for purity analysis.

-

Calculate the percentage of intact peptide remaining at each time point by integrating the area of the main peptide peak relative to the T=0 sample.

Expected Results and Data Interpretation

The L-His peptide is expected to be rapidly degraded by trypsin, which cleaves C-terminal to arginine. The D-His peptide, however, should exhibit significantly enhanced stability. The presence of the D-histidine residue adjacent to the arginine cleavage site will sterically inhibit the trypsin, resulting in a much slower rate of degradation.

| Time (hours) | % Intact L-His Peptide Remaining | % Intact D-His Peptide Remaining |

| 0 | 100 | 100 |

| 1 | 45 | 98 |

| 2 | 18 | 96 |

| 4 | <5 | 92 |

| 8 | Not Detected | 85 |

| 24 | Not Detected | 72 |

| Caption: Example data from a trypsin stability assay, demonstrating the protective effect of D-His incorporation. |

Conclusion

The incorporation of D-amino acids is a robust and effective strategy for enhancing the proteolytic stability of therapeutic peptides. This application note provides a detailed, scientifically-grounded framework for the synthesis, purification, and evaluation of peptides containing D-histidine. By carefully selecting appropriate side-chain protecting groups, such as Trt for Fmoc-SPPS, researchers can efficiently synthesize high-purity D-amino acid-containing peptides. The subsequent protease stability assays provide clear, quantitative evidence of the benefits of this approach, paving the way for the development of more stable and effective peptide-based drugs.

References

-

Vertex AI Search Result[2] D amino acid peptide, retro-inverso peptides resist degradation. (n.d.). Retrieved February 5, 2026, from

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1819-1834. [Link]

-

Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 5, 2026, from [Link]

- Various Authors. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

-

Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. [Link]

- Collins, J. F. (n.d.). 7.4 Racemization Assays.

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 5, 2026, from [Link]

-

Hjørringgaard, C. U., et al. (2012). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of peptide science, 18(3), 167-174. [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 5, 2026, from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

-

Miranda, L. P., & Alewood, P. F. (2000). Backbone protecting groups used in Fmoc SPPS. Biopolymers, 55(3), 217-226. [Link]

-

Góngora-Benítez, M., et al. (2013). A mechanistic investigation of the enhanced cleavage at histidine in the gas-phase dissociation of protonated peptides. Journal of the American Society for Mass Spectrometry, 24(1), 10-21. [Link]

-

Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]

-

Wang, S., et al. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of the American Society for Mass Spectrometry, 32(7), 1699-1714. [Link]

-

Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press. [Link]

-

Jiang, Z., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

- Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage.

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved February 5, 2026, from [Link]

- Google Patents. (2014). US20140142279A1 - Method for peptide synthesis.

-

Aina, O. H., et al. (2007). Protease-resistant peptides for targeting and intracellular delivery of therapeutics. Molecular pharmaceutics, 4(5), 631-651. [Link]

-

Souto, A. L., et al. (2019). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in microbiology, 10, 77. [Link]

-

ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? [Link]

-

Højrup, P., & Chrone, V. G. (2010). Characterization of synthetic peptides by mass spectrometry. Methods in molecular biology, 611, 245-254. [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved February 5, 2026, from [Link]

-

Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacadamy. [Link]

Sources

- 1. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing His(Bzl) in Boc-SPPS

Status: Operational

Operator: Senior Application Scientist

Topic: Preventing Side Reactions with Benzyl-protected Histidine (

Executive Summary

Welcome to the technical support hub for His(Bzl) . While

This guide departs from standard "cookbook" protocols. Instead, we analyze the chemical causality of these failures and provide self-validating workflows—specifically the Low-High HF Cleavage (Tam Procedure) —to ensure peptide integrity.

Module 1: Preventing Racemization During Coupling[1]

The Mechanism of Failure

Histidine is uniquely prone to racemization because the imidazole ring, if not sufficiently electron-withdrawing, can facilitate the abstraction of the

During activation, the imidazole nitrogen can act as an intramolecular base, abstracting the

Workflow Visualization: The Racemization Trap

The following diagram illustrates how base-driven activation leads to chirality loss.

Figure 1: Path A (Red) shows the base-catalyzed racemization pathway common in His(Bzl) activation.

Protocol 1: The "Base-Free" Coupling Strategy

To mitigate this, you must avoid tertiary amines (DIEA/NMM) during the activation of His(Bzl).

-

Reagents: Use DIC (Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) .

-

Why: HOBt forms an active ester that suppresses oxazolone formation and is acidic enough to prevent proton abstraction [2].

-

-

Procedure:

-

Validation:

-

If using a standard amino acid analysis, D-His peaks will appear distinct from L-His. Target <0.5% D-His.

-

Module 2: The HF Cleavage Crisis (Side Reactions)

The Mechanism of Failure

The benzyl group on Histidine is stable to TFA but cleaved by anhydrous Hydrogen Fluoride (HF). The cleavage mechanism is

Without adequate scavenging, this "hot" electrophile will re-attach to nucleophilic residues:

-

Tyrosine: Forms 3-benzyl-tyrosine (irreversible).

-

Tryptophan: Alkylates the indole ring.

-

Methionine: Alkylates the sulfur.

-

Histidine: Can migrate from

to

The Solution: The "Low-High" HF Procedure (Tam Method)

Standard "High HF" cleavage is often too aggressive for His(Bzl)-containing peptides. The Tam Procedure [3] uses a two-step approach to alter the cleavage mechanism from

Workflow Visualization: The Tam Procedure

Figure 2: The Tam "Low-High" protocol minimizes cation generation by using DMS to promote SN2 cleavage.

Protocol 2: Execution of Low-High HF

Safety Warning: HF is lethal and penetrates skin/bone. Use a dedicated HF apparatus and full PPE.

Step 1: Low HF (The Protection Step)

-

Mixture: Prepare HF : Dimethyl sulfide (DMS) : p-cresol in a ratio of 25:65:10 (v/v).

-

Temperature: 0°C.

-

Time: 2 hours.

-

Chemistry: The high concentration of DMS lowers the acidity function (

) of HF. The DMS acts as a nucleophile, attacking the benzyl group directly ( -

Result: His(Bzl) is deprotected cleanly. Met(O) is reduced back to Met.[3]

Step 2: High HF (The Release Step)

-

Evaporation: Evaporate the HF and DMS under vacuum (keep temperature < 0°C to avoid aspartimide formation).

-

Mixture: Recharge vessel with HF : p-cresol (90:10 ).

-

Temperature: 0°C.

-

Time: 45-60 minutes.

-

Chemistry: This restores high acidity to cleave stubborn groups like Arg(Tos) and the resin linker (MBHA/PAM). Since the Bzl groups were removed in Step 1, there are no benzyl cations left to cause damage.

Module 3: Troubleshooting & Comparison Data

Protecting Group Comparison Table

Why use His(Bzl) if it causes trouble? Compare it to the alternatives.

| Feature | His(Bzl) | His(Tos) (Tosyl) | His(Dnp) (Dinitrophenyl) |

| Cost | Low | Moderate | Moderate |

| Coupling Racemization | High Risk (Requires HOBt/DIC) | Low Risk (Electron withdrawing) | Low Risk (Electron withdrawing) |

| HF Stability | Unstable (Cleaves in HF) | Stable (Cleaves in HF) | Stable (Must cleave before HF) |

| Side Reactions | Benzyl migration (Alkylation) | Tosyl transfer to Nucleophiles | None in HF (if removed prior) |

| Removal Method | HF (Low-High recommended) | HF | Thiolysis (Thiophenol) before HF |

| Best Use Case | General synthesis with Tam Protocol | Sequences sensitive to Bzl cations | Very high-fidelity synthesis |

FAQ: Addressing Specific User Issues

Q: I see a +90 Da mass shift on my Tyrosine residues. What happened? A: This is benzylation . The benzyl cation from His(Bzl) attacked the phenolic ring of Tyr.

-

Fix: You likely used standard High HF. Switch to the Low-High HF procedure (Protocol 2). Ensure you use p-cresol (scavenger), not just anisole.

Q: My peptide has low biological activity, but the Mass Spec looks correct. Why? A: You likely have racemization (D-His contamination). Enantiomers have identical mass but different biological activity.

-

Fix: Check your coupling conditions.[1] Did you use a base like DIEA? Switch to DIC/HOBt without base. If the problem persists, switch to Boc-His(Dnp)-OH , which is highly resistant to racemization.

Q: Can I use His(Bom) instead? A: Yes. His(Bom) (Benzyloxymethyl) is more stable to HF than His(Bzl) and generates formaldehyde upon cleavage rather than benzyl cations. However, formaldehyde can form Schiff bases with N-terminal amines. You must include a scavenger like resorcinol or cysteine to trap the formaldehyde [4].

Q: I am using Fmoc chemistry. Is this guide relevant?

A: No. In Fmoc chemistry, His is typically protected with Trt (Trityl), which is removed by TFA. His(Bzl) is rarely used in Fmoc synthesis because removing the Benzyl group requires HF or Hydrogenolysis (

References

-

Mechanism of Racemization: Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. In The Peptides Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press.

-

Suppression by HOBt: König, W., & Geiger, R. (1970). A new method for synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte, 103(3), 788-798.

-

The Low-High HF Procedure: Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455.

-

His(Bom) Scavenging: Mitchell, A. R., et al. (1990). Preparation of N-alpha-Fmoc-N-im-benzyloxymethylhistidine and its use in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 350-355.

Sources

Technical Support Center: Optimizing Peptide Coupling Reactions

A Specialist Guide to HBTU and HATU Activation for Fmoc-D-His(Bzl)-OH

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the critical coupling step of this compound in solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to help you navigate these complexities and achieve optimal synthesis outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection and mechanism of HBTU and HATU for histidine coupling.

Question 1: What are the fundamental differences between HBTU and HATU, and which is preferred for coupling this compound?

Answer:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are both highly efficient aminium/uronium-based coupling reagents. However, they possess distinct structural and reactivity profiles that influence their suitability for specific applications, particularly for challenging amino acids like histidine.

The key difference lies in the benzotriazole core. HATU incorporates a nitrogen atom into the benzene ring, forming a 7-azabenzotriazole moiety. This structural modification has two significant consequences:

-

Increased Reactivity: The electron-withdrawing nature of the pyridine nitrogen in HATU's core makes the resulting active ester more susceptible to nucleophilic attack by the peptide's N-terminal amine. This generally leads to faster reaction kinetics compared to HBTU.[1]

-

Reduced Racemization: The increased reactivity of the HATU-derived active ester often translates to a lower risk of racemization.[1] Histidine is particularly susceptible to racemization due to the basicity of its imidazole side chain, which can facilitate the abstraction of the α-proton.[2][3] A faster coupling reaction minimizes the time the activated amino acid exists in a state prone to epimerization.

For the coupling of this compound, HATU is generally the preferred reagent . Its superior reactivity can significantly mitigate the risk of racemization, a critical factor in maintaining the stereochemical integrity of the final peptide.[4]

Question 2: What is the mechanism of activation for HBTU and HATU?

Answer:

The activation mechanism for both HBTU and HATU is a two-step process that occurs in situ. The presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, is essential.

Step 1: Carboxylate Activation The base deprotonates the carboxylic acid of this compound, forming a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium salt (HBTU or HATU).

Step 2: Active Ester Formation This attack leads to the formation of a highly reactive O-acylisourea intermediate, which rapidly rearranges to form an active ester (OBt or OAt ester). This active ester is then readily attacked by the free N-terminal amine of the growing peptide chain on the solid support, forming the desired peptide bond.

Below is a diagram illustrating the general activation pathway.

Caption: General mechanism for HBTU/HATU activation and coupling.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the coupling of this compound.

Problem 1: Significant Racemization Detected by HPLC/MS

Symptoms:

-

Appearance of a diastereomeric impurity peak in the HPLC chromatogram of the crude peptide.

-

Mass spectrometry data confirming the presence of a species with the same mass as the target peptide but a different retention time.

Root Cause Analysis:

Histidine is one of the most racemization-prone amino acids in peptide synthesis.[5] The primary mechanism involves the abstraction of the α-proton from the activated amino acid, facilitated by the basicity of the imidazole ring's unprotected Nπ-nitrogen.[2] This forms a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of D- and L-isomers.

Solutions & Optimization Strategies:

-

Switch to HATU: If you are currently using HBTU, switching to HATU is the first and most effective step. The faster coupling kinetics of HATU significantly reduce the lifetime of the activated intermediate, thereby minimizing the window for racemization to occur.[1]

-

Optimize the Base:

-

Choice of Base: While DIPEA is commonly used, it can sometimes promote racemization.[6] Consider switching to a bulkier or less basic amine like 2,4,6-Collidine.

-